2H-1-苯并吡喃-2-酮,4-甲基-7-((2,3,4,6-四-O-乙酰-β-D-吡喃葡萄糖基)氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

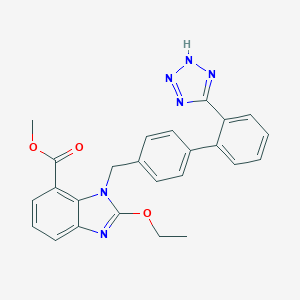

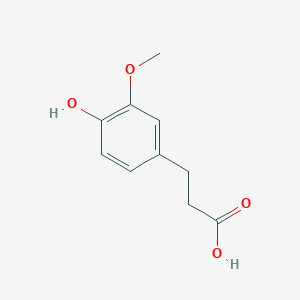

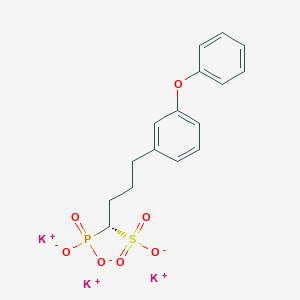

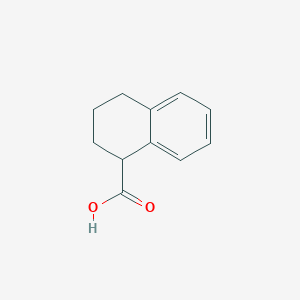

This compound is notable for its intricate structure and the presence of a benzopyranone core, which is modified with a tetra-O-acetyl-beta-D-glucopyranosyl moiety. The research interest surrounding this compound stems from its potential application in various fields, including organic synthesis and medicinal chemistry, although this summary will focus solely on its chemical aspects, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, glycosylation steps, and the use of specific catalysts to achieve the desired structural features. For instance, Sarkar, Jain, and Matta (1990) demonstrated a synthesis pathway involving tert-butychlorodiphenylsilane to afford a silyl ether, which was subsequently converted into a targeted glycoside through methylation and the removal of protecting groups (Sarkar, Jain, & Matta, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, has been elucidated through various spectroscopic methods, including 13C NMR. For example, the structure of synthesized glycosides was confirmed by 13C NMR spectroscopy, indicating the precision of glycosidic linkage formation (Sarkar, Jain, & Matta, 1990).

科学研究应用

色酮及其抗氧化特性

色酮(1-苯并吡喃-4-酮)及其衍生物,包括 2H-1-苯并吡喃-2-酮衍生物,以其显着的抗氧化特性而闻名。这些化合物存在于各种膳食来源中,并表现出一系列生理活性,如抗炎、抗糖尿病、抗肿瘤和抗癌作用。色酮的抗氧化能力归因于它们的结构,它可以中和活性氧种类并中断自由基过程,从而延迟或抑制导致疾病的细胞损伤。研究表明,色酮核中的双键、羰基和特定的羟基的存在对其自由基清除活性至关重要。观察到这些羟基的甲基化或糖基化等修饰会降低它们的抗氧化潜力 (Yadav 等人,2014)。

香豆素和癌症治疗

香豆素是 2H-1-苯并吡喃-2-酮的另一种衍生物,具有广谱的药理活性,包括抗菌、抗癌和抗氧化作用。它们的化学结构以苯并吡喃酮环为特征,使其在治疗应用中具有显着的多功能性。例如,从豆科植物中提取的阿卡西酸皂苷在结构上与香豆素相关,由于其细胞毒性和诱导细胞凋亡的特性,已显示出在癌症治疗中的潜力。这些化合物靶向癌细胞的有效性突出了特定结构特征(如酰化和酯化模式)的重要性,这些特征可以影响它们的生物活性 (Lacaille‐Dubois 等人,2011)。

黄芩素和肝细胞癌

黄芩素是一种从黄芩根中提取的特定黄酮类化合物,在结构上与 2H-1-苯并吡喃-2-酮相关,因其抗癌活性而受到研究,特别是对肝细胞癌 (HCC)。该化合物影响各种生物过程,如细胞增殖、转移、凋亡和自噬,为 HCC 治疗提供了有希望的途径。黄芩素对癌细胞的多方面作用强调了 2H-1-苯并吡喃-2-酮衍生物在开发具有最小副作用的新型抗癌药物中的潜力 (Bie 等人,2017)。

新型抗癌药物和肿瘤特异性

对新型苯并吡喃衍生物(包括 2H-1-苯并吡喃-2-酮)的研究导致了具有高肿瘤特异性和对非癌细胞毒性降低的化合物的鉴定。这些化合物,如 3-苯乙烯色酮和 3-苯乙烯-2H-色烯,通过诱导癌细胞凋亡性细胞死亡同时保护健康细胞,在癌症治疗中表现出显着的潜力。它们的分子特征,如大小和亲脂性,在它们的肿瘤靶向能力中起着至关重要的作用,为开发更安全的抗癌疗法提供了途径 (Sugita 等人,2017)。

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-PFKOEMKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218126 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

CAS RN |

67909-25-5 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)